molecular formula C6H6BBrO2 B151470 3-Bromophenylboronic acid CAS No. 89598-96-9

3-Bromophenylboronic acid

Cat. No. B151470
CAS RN: 89598-96-9
M. Wt: 200.83 g/mol
InChI Key: AFSSVCNPDKKSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541522B2

Procedure details

A mixture of 2-bromopyridine (4.8 g, 30.33 mmol), 3-bromophenyl boronic acid (4.06 g, 20.22 mmol), glyme (35 mL), tetrakis(triphenylphosphine)palladium(0) (0.4 g) and a solution of potassium carbonate (7.6 g, 55 mmol) in water (35 mL) was stirred well at reflux under nitrogen overnight. After cooling, the reaction mixture was diluted with ethyl acetate (600 mL) and washed with water (3×200 mL). The solvent and excess 2-bromopyridine were removed on a rotary evaporator (bath temperature=75° C.) and the crude product was purified by chromatography on silica (110 g) with 2% ethyl acetate in heptane (6 L) to produce 1 (3.55 g, 75%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:8][C:9]1[CH:10]=[C:11](B(O)O)[CH:12]=[CH:13][CH:14]=1.C(COC)OC.C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:9]1[CH:14]=[C:13]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:12]=[CH:11][CH:10]=1 |f:3.4.5,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
4.06 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)B(O)O
Name
Quantity
35 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
0.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The solvent and excess 2-bromopyridine were removed on a rotary evaporator (bath temperature=75° C.)
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica (110 g) with 2% ethyl acetate in heptane (6 L)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.